molecular formula C21H16N4O3 B7708985 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-3-YL)acetamide

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-3-YL)acetamide

Cat. No.: B7708985
M. Wt: 372.4 g/mol
InChI Key: SQBJRJATKWSNHO-UHFFFAOYSA-N
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Description

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-3-YL)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-3-YL)acetamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI) for oxidation , reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-3-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-3-YL)acetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-3-YL)acetamide is unique due to its combination of the 1,2,4-oxadiazole ring, phenyl group, and pyridine moiety. This unique structure provides it with distinct chemical and biological properties, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-19(23-16-9-6-12-22-13-16)14-27-18-11-5-4-10-17(18)21-24-20(25-28-21)15-7-2-1-3-8-15/h1-13H,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBJRJATKWSNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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